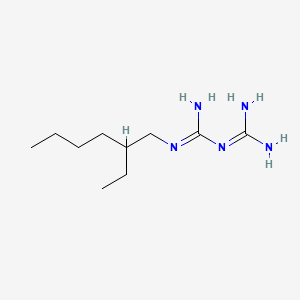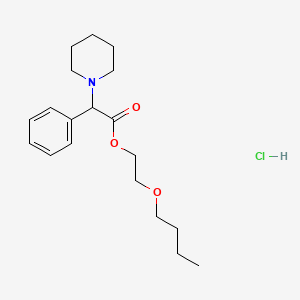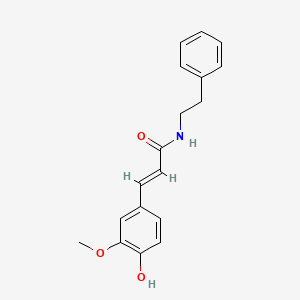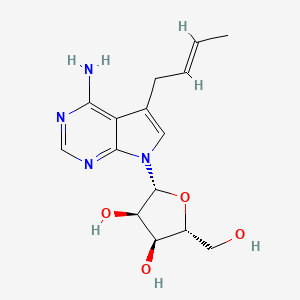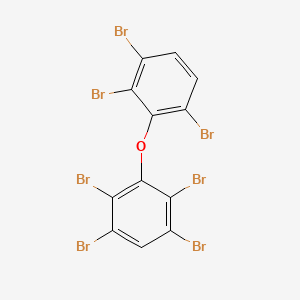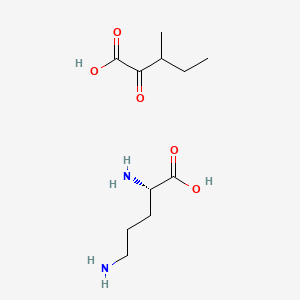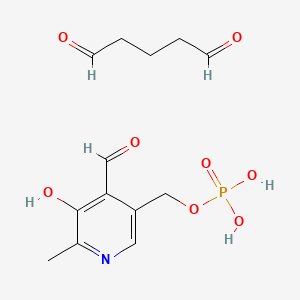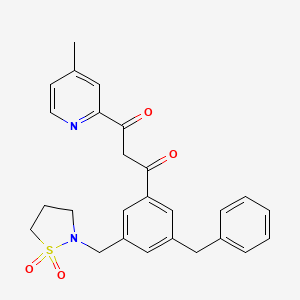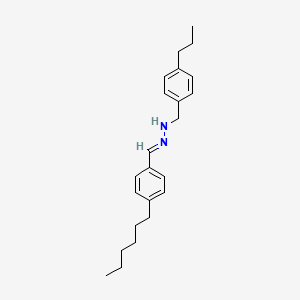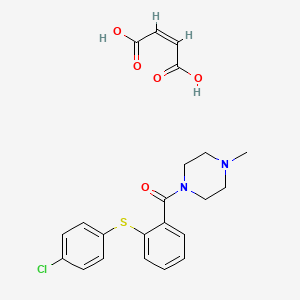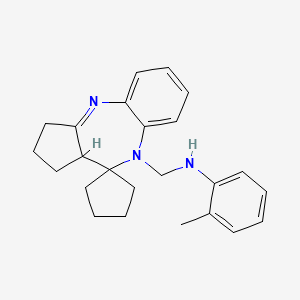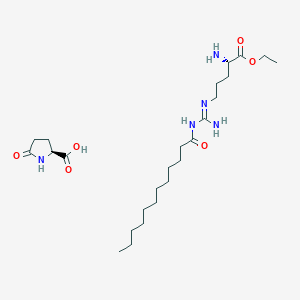
Pyrrolidone carboxylic acid ethyl cocoyl arginate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester: is a compound with the chemical formula C25H47N5O6 and a molecular weight of 513.67058 . This compound is a combination of dl-Proline, 5-oxo-, and N2-coco acyl-l-arginine Et ester. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester involves the reaction of dl-Proline, 5-oxo-, with N2-coco acyl-l-arginine Et ester. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-compounds, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester is used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound is used in research related to protein and enzyme interactions. It serves as a model compound for studying the behavior of similar molecules in biological systems .
Medicine: In medicine, dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester is investigated for its potential therapeutic applications. It may be used in drug development and as a reference compound in pharmacological studies .
Industry: In industry, this compound is used in the production of various chemical products. It may also be used as an additive in formulations to enhance the properties of the final product .
Mechanism of Action
The mechanism of action of dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine: This compound is similar in structure but lacks the ethyl ester group.
N2-coco acyl-l-arginine Et ester: This compound is similar but does not contain the dl-Proline, 5-oxo- component.
Uniqueness: dl-Proline, 5-oxo-, compd. with N2-coco acyl-l-arginine Et ester is unique due to its combination of dl-Proline, 5-oxo-, and N2-coco acyl-l-arginine Et ester. This unique structure imparts specific properties and applications that are not found in the individual components or other similar compounds .
Properties
CAS No. |
95370-65-3 |
|---|---|
Molecular Formula |
C25H47N5O6 |
Molecular Weight |
513.7 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-5-[[amino-(dodecanoylamino)methylidene]amino]pentanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H40N4O3.C5H7NO3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-20(22)23-16-13-14-17(21)19(26)27-4-2;7-4-2-1-3(6-4)5(8)9/h17H,3-16,21H2,1-2H3,(H3,22,23,24,25);3H,1-2H2,(H,6,7)(H,8,9)/t17-;3-/m00/s1 |
InChI Key |
BQFNJQPIVQOESG-BRFVKMHBSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NC(=NCCC[C@@H](C(=O)OCC)N)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(=NCCCC(C(=O)OCC)N)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


